4,4'-Dimethyldiphenyl ditelluride
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Overview
Description
4,4’-Dimethyldiphenyl ditelluride is an organotellurium compound with the molecular formula C14H14Te2 It is a derivative of diphenyl ditelluride, where the phenyl groups are substituted with methyl groups at the para positions
Preparation Methods
4,4’-Dimethyldiphenyl ditelluride can be synthesized through the oxidation of tellurophenolate, which is generated via the Grignard reagent. The synthetic route involves the following steps:
Formation of Tellurophenolate: Reacting phenylmagnesium bromide with elemental tellurium to form phenyl telluromagnesium bromide. [ \text{PhMgBr} + \text{Te} \rightarrow \text{PhTeMgBr} ]
Oxidation: Oxidizing phenyl telluromagnesium bromide with oxygen and water to form 4,4’-dimethyldiphenyl ditelluride. [ 2\text{PhTeMgBr} + 0.5\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{Ph}_2\text{Te}_2 + 2\text{MgBr(OH)} ]
Chemical Reactions Analysis
4,4’-Dimethyldiphenyl ditelluride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide.
Reduction: It can be reduced to form tellurols.
Substitution: It can participate in nucleophilic substitution reactions, displacing halides.
Addition: It can add electrophilically across multiple bonds and trap radicals.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. Major products formed from these reactions include tellurium dioxide, tellurols, and substituted tellurides.
Scientific Research Applications
4,4’-Dimethyldiphenyl ditelluride has several scientific research applications:
Organic Synthesis: It is used as a source of the tellurium unit in organic synthesis and as a catalyst for redox reactions.
Medicinal Chemistry:
Catalysis: It is used in catalysis and green chemistry for reducing organic peroxides.
Material Science: It is used in the synthesis of 2D telluride nanosheets for energy storage and catalysis applications.
Mechanism of Action
The mechanism of action of 4,4’-dimethyldiphenyl ditelluride involves its redox-modulating properties. It can act as both an antioxidant and a prooxidant, depending on the experimental conditions. It exerts its effects through various pathways, including:
Redox Modulation: It can modulate redox states by interacting with thiol groups and catalyzing redox reactions.
Antiproliferative Effects: It can induce cell death in cancer cells through pathways involving transcription factors, membrane receptors, and apoptosis.
Comparison with Similar Compounds
4,4’-Dimethyldiphenyl ditelluride is similar to other organotellurium compounds such as diphenyl ditelluride and diphenyl diselenide. it has unique properties due to the presence of methyl groups at the para positions, which can influence its reactivity and stability. Similar compounds include:
Diphenyl ditelluride: Known for its use in organic synthesis and catalysis.
Diphenyl diselenide: Known for its antioxidant properties and potential medicinal applications.
Properties
CAS No. |
32294-57-8 |
---|---|
Molecular Formula |
C14H14Te2 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C14H14Te2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
PTOMSBHEWUXQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Te][Te]C2=CC=C(C=C2)C |
Origin of Product |
United States |
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